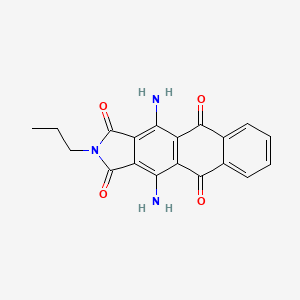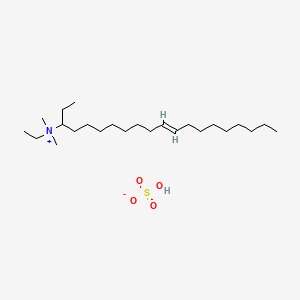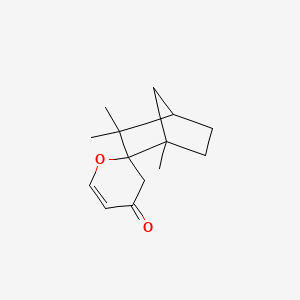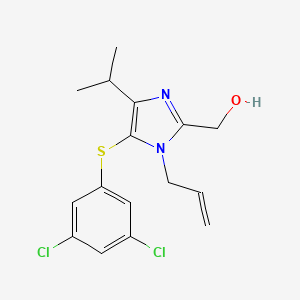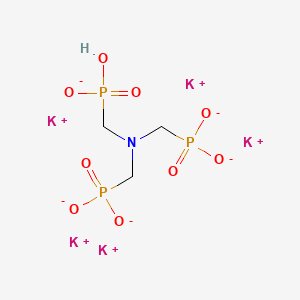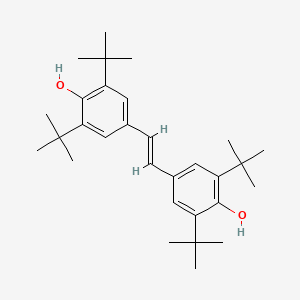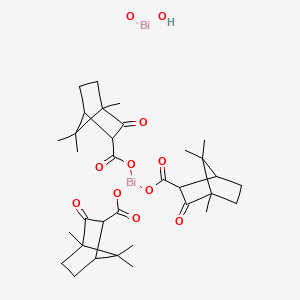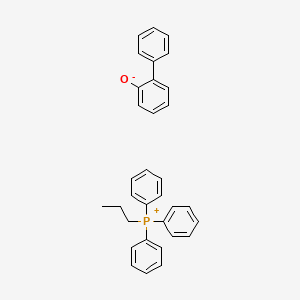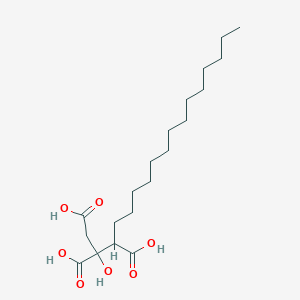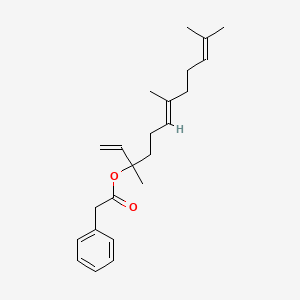
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate is a heterocyclic organic compound with the molecular formula C23H32O2 and a molecular weight of 340.5 g/mol . It is known for its unique structure, which includes a phenylacetate group and a vinyldeca-dienyl chain. This compound is primarily used in research and experimental applications.
Méthodes De Préparation
The synthesis of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves several steps. The synthetic route typically includes the following steps:
Formation of the vinyldeca-dienyl chain: This step involves the reaction of appropriate starting materials under specific conditions to form the vinyldeca-dienyl chain.
Attachment of the phenylacetate group: The phenylacetate group is then attached to the vinyldeca-dienyl chain through esterification reactions.
Analyse Des Réactions Chimiques
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the vinyldeca-dienyl chain, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate has several scientific research applications, including:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes and receptors, while the vinyldeca-dienyl chain can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes and other biomolecules, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate can be compared with similar compounds such as:
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl acetate: This compound has a similar structure but lacks the phenyl group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl benzoate: This compound has a benzoate group instead of a phenylacetate group.
1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl propionate: This compound has a propionate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of the phenylacetate group and the vinyldeca-dienyl chain, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
85030-16-6 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-6-23(5,17-11-14-20(4)13-10-12-19(2)3)25-22(24)18-21-15-8-7-9-16-21/h6-9,12,14-16H,1,10-11,13,17-18H2,2-5H3/b20-14+ |
Clé InChI |
FHYSZDJZDKDKIJ-XSFVSMFZSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC(C)(C=C)OC(=O)CC1=CC=CC=C1)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
